6-Oxa-2-azaspiro[3.4]octane hydrochloride

Catalog No.
S3335662
CAS No.
1359656-12-4
M.F
C6H12ClNO
M. Wt
149.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxa-2-azaspiro[3.4]octane hydrochloride

CAS Number

1359656-12-4

Product Name

6-Oxa-2-azaspiro[3.4]octane hydrochloride

IUPAC Name

6-oxa-2-azaspiro[3.4]octane;hydrochloride

Molecular Formula

C6H12ClNO

Molecular Weight

149.62

InChI

InChI=1S/C6H11NO.ClH/c1-2-8-5-6(1)3-7-4-6;/h7H,1-5H2;1H

InChI Key

HFWYISDMWTYBLS-UHFFFAOYSA-N

SMILES

C1COCC12CNC2.Cl

Canonical SMILES

C1COCC12CNC2.Cl

6-Oxa-2-azaspiro[3.4]octane hydrochloride is a heterocyclic compound characterized by its spirocyclic structure, which incorporates both oxygen and nitrogen atoms into its ring system. The compound has a molecular formula of C6_6H12_{12}ClNO and a molecular weight of approximately 163.65 g/mol . This unique structure contributes to its potential applications in various fields, particularly in medicinal chemistry and materials science.

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Involves the replacement of one functional group with another, utilizing nucleophiles or electrophiles under specific conditions .

Common Reagents and Conditions

Reactions involving this compound often utilize strong acids, bases, and various oxidizing or reducing agents. The choice of solvent, temperature, and pressure are crucial for optimizing reaction outcomes .

6-Oxa-2-azaspiro[3.4]octane hydrochloride is being studied for its biological activity, particularly its interaction with the Epidermal Growth Factor Receptor (EGFR). This compound acts as an inhibitor of EGFR, which plays a significant role in cell proliferation and survival pathways. By inhibiting EGFR activity, it may contribute to the prevention of cancer cell growth .

Mechanism of Action

The primary mechanism involves binding to EGFR, leading to a decrease in downstream signaling pathways associated with cell growth and survival. This inhibition can potentially result in therapeutic effects against cancers that are driven by EGFR signaling .

The synthesis of 6-Oxa-2-azaspiro[3.4]octane hydrochloride can be achieved through various methods. One common approach involves the reaction of tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate with trifluoroacetic acid in dichloromethane at elevated temperatures .

Example Synthesis Procedure

  • Dissolve tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate (86 mg) in dichloromethane (1 mL).
  • Add trifluoroacetic acid (2 mL) to the solution.
  • Heat the mixture at 60°C for 2 hours.
  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude product .

The compound has several applications across different fields:

  • Medicinal Chemistry: As a potential therapeutic agent targeting EGFR for cancer treatment.
  • Materials Science: Used as a building block for synthesizing more complex molecules with unique properties.
  • Biological Research: Investigated for its interactions with enzymes and receptors, contributing to drug discovery efforts .

Research on interaction studies has shown that 6-Oxa-2-azaspiro[3.4]octane hydrochloride interacts specifically with biomolecules involved in cell signaling pathways. Its ability to inhibit EGFR suggests potential applications in treating diseases related to aberrant signaling pathways, particularly cancers .

Several compounds share structural similarities with 6-Oxa-2-azaspiro[3.4]octane hydrochloride, including:

Compound NameCAS NumberKey Features
2-Oxa-6-Azaspiro[3.4]octane220290-68-6Exhibits similar biological activity; potential EGFR inhibitor .
5-Methyl-2-Oxa-6-Azaspiro[3.4]octaneNot providedVariation with methyl substitution; studied for similar properties.
6-Azaspiro[3.4]octan-2-oneNot providedRelated spirocyclic structure; different biological activities noted.

Uniqueness

What sets 6-Oxa-2-azaspiro[3.4]octane hydrochloride apart from these similar compounds is its specific interaction profile with EGFR, which may yield distinct therapeutic benefits in cancer treatment . Its unique spirocyclic structure also allows for diverse modifications that could enhance its biological activity and application scope.

Dates

Modify: 2023-08-19

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